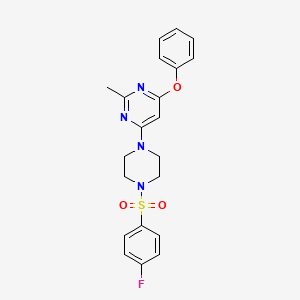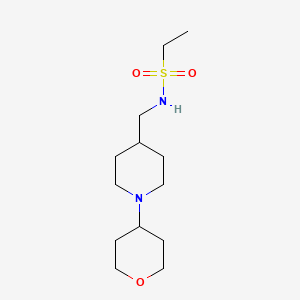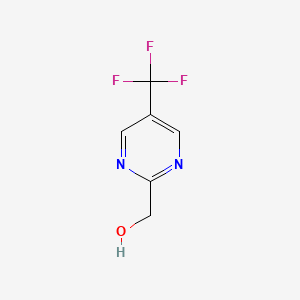![molecular formula C14H9F6N3O2S B3019851 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 320420-61-9](/img/structure/B3019851.png)
N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea" is a urea derivative that is part of a broader class of compounds known for their potential bioactivities. Urea derivatives, such as those mentioned in the provided papers, have been synthesized and studied for their insecticidal, fungicidal, and acaricidal activities. These compounds are characterized by the presence of a urea moiety and various substituted phenyl groups, which contribute to their biological activities .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, different substituted phenyl isocyanates are reacted with substituted amines or thiadiazoles to form the corresponding urea compounds. For example, the synthesis of N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate . The structures of these compounds are confirmed using techniques such as proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and high-resolution mass spectroscopy (HRMS) .
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using X-ray crystallography. These structures reveal that the urea group tends to adopt a planar configuration, which can be stabilized by intramolecular hydrogen bonding. The planarity of the urea group allows it to be nearly coplanar with adjacent rings, such as thiadiazole or benzene rings, contributing to the stability of the compound . Intermolecular hydrogen bonds and π-π stacking interactions are also observed, which can lead to the formation of supramolecular architectures in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the presence of the urea moiety and the substituents on the phenyl rings. These compounds can participate in various chemical reactions, including those that lead to their bioactivity. For instance, the insecticidal and fungicidal activities of these compounds are likely due to their interactions with biological targets in pests and fungi, although the exact mechanisms of action are not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of trifluoromethyl groups and other substituents can influence these properties by affecting the compound's polarity and intermolecular interactions. The papers provided do not detail specific physical properties, but such properties are crucial for the practical application of these compounds as bioactive agents .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to act as peroxisome proliferator-activated receptor agonists . These receptors play a crucial role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through key hydrogen bonding interactions . The trifluoromethyl group attached to the tertiary stereogenic center in a hetero aliphatic ring could potentially enhance the drug potency towards its target enzyme .
Biochemical Pathways
Similar compounds have been found to influence the central inflammation process . This suggests that the compound may have an impact on the biochemical pathways related to inflammation.
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved potency and pharmacokinetic properties .
Result of Action
Similar compounds have shown significant analgesic activity , suggesting that this compound may also have potential analgesic effects.
properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O2S/c1-6-21-10(14(18,19)20)9(26-6)11(24)23-12(25)22-8-4-2-3-7(5-8)13(15,16)17/h2-5H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBKYMXPLWULDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3019773.png)
![N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3019774.png)


![2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid](/img/structure/B3019778.png)





![2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3019787.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)

![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)